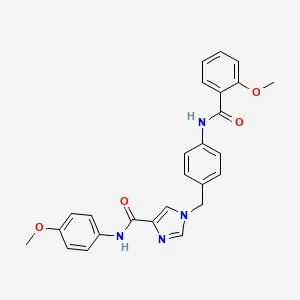

1-(4-(2-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

描述

属性

IUPAC Name |

1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4/c1-33-21-13-11-20(12-14-21)29-26(32)23-16-30(17-27-23)15-18-7-9-19(10-8-18)28-25(31)22-5-3-4-6-24(22)34-2/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPGUDYDLZQSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4-(2-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the imidazole ring and the introduction of the methoxybenzamido and methoxyphenyl groups. Common synthetic routes may involve the following steps:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia or primary amines.

Introduction of the Methoxybenzamido Group: This step may involve the reaction of 2-methoxybenzoic acid with an amine to form the amide bond.

Attachment of the Benzyl Group: This can be done through a Friedel-Crafts alkylation reaction.

Introduction of the Methoxyphenyl Group: This step may involve the reaction of 4-methoxyphenylamine with an appropriate carboxylic acid derivative.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

1-(4-(2-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide bond can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic hydrolysis conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

Medicine: It may have potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

作用机制

The mechanism of action of 1-(4-(2-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

相似化合物的比较

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of imidazole- and benzimidazole-based carboxamides. Key structural analogues and their distinguishing features include:

Benzimidazole Derivatives

- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ():

- Substituents : A benzo[d]imidazole core with 3,4-dimethoxyphenyl and propyl groups.

- Key Differences : The additional methoxy groups at positions 3 and 4 on the phenyl ring may improve solubility and binding affinity compared to the target compound’s single 2-methoxy group.

- Synthesis : Achieved via a one-pot reductive cyclization using sodium dithionite, offering higher efficiency (yield ~80%) compared to multi-step syntheses .

Pyrrolidine-Linked Benzo[d]imidazole-4-Carboxamides ():

- Examples: Compounds 5cl and 5cm feature pyrrolidine rings substituted with aminopropyl or benzamido groups.

- The target compound lacks this cyclic amine, which may reduce steric hindrance during binding .

Indazole-Cyclopropane Conjugates ():

- Example: 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide.

- Key Differences: Incorporates a morpholino-indazole scaffold and cyclopropane ring, enhancing structural complexity and antiproliferative activity against cancer cell lines (IC₅₀ < 10 µM). The target compound’s simpler imidazole core may limit its potency in similar assays .

Key Insights :

- The one-pot method () is superior in reducing reaction steps and time.

- Multi-step syntheses () allow for precise functionalization but are less scalable.

Key Insights :

生物活性

1-(4-(2-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound belonging to the class of imidazole derivatives. Its complex structure, characterized by an imidazole ring fused with aromatic substituents and functional groups such as methoxy and amide, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 433.49 g/mol. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal with ammonia or primary amines.

- Introduction of the Methoxybenzamido Group : Involves the reaction of 2-methoxybenzoic acid with an amine to form the amide bond.

- Attachment of the Benzyl Group : Conducted via Friedel-Crafts alkylation.

- Introduction of the Methoxyphenyl Group : Involves the reaction of 4-methoxyphenylamine with an appropriate carboxylic acid derivative.

Biological Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains and fungi, likely due to the imidazole core's ability to disrupt microbial cell membranes or interfere with metabolic pathways .

- Anticancer Properties : The compound may inhibit cancer cell proliferation by modulating specific signaling pathways or inducing apoptosis in tumor cells. Its structural features allow it to interact with various cellular targets, making it a candidate for further investigation in cancer therapy .

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially influencing enzyme activity related to cancer progression or microbial resistance mechanisms .

Case Studies and Research Findings

A series of studies have explored the biological activity of similar compounds within the imidazole class:

- Antiparasitic Activity : Research on related compounds has shown that modifications in the imidazole structure can enhance activity against parasites like Plasmodium falciparum, indicating a potential application in antimalarial therapies .

- Inhibition Studies : Compounds structurally similar to this compound have been tested for their ability to inhibit specific enzymes linked to disease states, such as PD-1/PD-L1 interactions in immune modulation .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | CAS Number | Biological Activity |

|---|---|---|---|

| This compound | C22H24N4O3 | TBD | Antimicrobial, Anticancer |

| N-(5-chloro-2-methoxyphenyl)-1H-imidazole-4-carboxamide | C26H23ClN4O4 | 126456-06-2 | GlyT1 inhibitor |

| N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide | C28H28N4O4 | 1251608-56-6 | Diverse biological profile |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(2-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, and how can purity be ensured?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of aromatic amines with activated carbonyl intermediates. For example, microwave-assisted reactions (e.g., 80°C, 4 hours) with K₂CO₃ as a base in polar aprotic solvents like DMF can improve yields for benzamide intermediates . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC and TLC (Rf comparison with standards) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm) and carbon frameworks (aromatic carbons at δ 110–160 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within ±2 ppm error) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Stability is monitored via periodic NMR and LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can structural contradictions (e.g., tautomerism or stereochemistry) be resolved for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of connectivity and stereochemistry . For dynamic issues (e.g., tautomerism), variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can track proton exchange rates .

Q. How should structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing –OCH₃ with –CF₃ or halogens) to assess electronic effects .

- In Vitro Assays : Test analogs against target proteins (e.g., mGlu2 receptors) using fluorescence polarization or SPR binding assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What strategies address conflicting data in reaction optimization (e.g., low yields or byproducts)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to screen variables (solvent, catalyst, temperature). For example, replacing Pd/C with Raney Ni in hydrogenation steps can suppress dehalogenation byproducts .

- LC-MS Monitoring : Track intermediates in real-time to identify side reactions (e.g., hydrolysis or dimerization) .

Q. How can in vivo pharmacological effects (e.g., anxiolytic activity) be evaluated methodologically?

- Methodological Answer :

- Behavioral Models : Use the forced-swim test (FST) for antidepressant-like activity or marble-burying assays for anxiolytic effects in rodents. Compare dose-response curves with positive controls (e.g., imipramine) .

- Biomarker Analysis : Measure CSF histamine metabolites (e.g., t-MeHA) via LC-MS/MS to correlate CNS activity .

Q. What in vitro approaches assess toxicity and safety profiles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。